molecular formula C21H14Cl2N4O B11698235 N'-(3,4-Dichlorobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-(3,4-Dichlorobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11698235
M. Wt: 409.3 g/mol
InChI Key: QPWGFJNUNUFQRO-WYMPLXKRSA-N
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Description

N’-(3,4-Dichlorobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-Dichlorobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dichlorobenzaldehyde with 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-Dichlorobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3,4-Dichlorobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,4-Dichlorobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-(3,4-Dichlorobenzylidene)-3-(2-phenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(3,4-Dichlorobenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(3,4-Dichlorobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of both naphthyl and pyrazole moieties. This combination might confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H14Cl2N4O

Molecular Weight

409.3 g/mol

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H14Cl2N4O/c22-17-8-5-13(9-18(17)23)12-24-27-21(28)20-11-19(25-26-20)16-7-6-14-3-1-2-4-15(14)10-16/h1-12H,(H,25,26)(H,27,28)/b24-12+

InChI Key

QPWGFJNUNUFQRO-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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